molecular formula C7H8N2O2 B3361551 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione CAS No. 92224-44-7

2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione

Cat. No. B3361551
CAS RN: 92224-44-7
M. Wt: 152.15 g/mol
InChI Key: HBKYKQJBXCNTFO-UHFFFAOYSA-N
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Description

“2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione” is a chemical compound that contains a total of 20 bonds, including 12 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 N hydrazine .


Molecular Structure Analysis

The molecular structure of “2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione” includes a five-membered ring, a six-membered ring, a nine-membered ring, and an N hydrazine .


Physical And Chemical Properties Analysis

The IR spectrum of a similar compound, 6,7-dihydro-5H-cyclopenta[b]pyridine derivative, has a peak at 2218 cm^-1 (C≡N). Its 1H NMR spectrum has peaks at 1.86–2.15 ppm (4H, m, 2CH2), 2.75 ppm (4H, t, J = 7.5, 2CH2), 3.00 ppm (4H, t, J = 7.7, 2CH2), 3.67 ppm (4H, s, 2SCH2), and 7.38–7.54 ppm (10H, m, H Ph). Its 13C NMR spectrum has peaks at 22.6 ppm (2C), 29.8 ppm (2C), 30.3 ppm (2C), 35.3 ppm (2C), 103.7 ppm (2C), 116.1 ppm (2C), 128.7 ppm (2C), 129.1 ppm (4C), 129.9 ppm (4C), 132.2 ppm (2C), 135.1 ppm (2C), 149.7 ppm (2C), 160.8 ppm (2C), and 170.1 ppm (2C) .

Scientific Research Applications

Biological Activities

Pyrrolopyrazine derivatives, which include the compound , have been found to exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . This makes the compound potentially useful in the development of new drugs and treatments for various diseases.

Drug Discovery Research

The structure of pyrrolopyrazine, which includes the compound , is an attractive scaffold for drug discovery research . This means that it could serve as a basis for the development of new drugs, with modifications to its structure potentially leading to compounds with improved efficacy or reduced side effects.

Dye-Sensitized Solar Cells

A compound with a similar structure, [1,2,5]thiadiazolo[3,4-d]pyridazine, has been used as an internal acceptor in the D-A-π-A organic sensitizers for dye-sensitized solar cells . While this is not the exact compound , it suggests that similar compounds could potentially have applications in the field of solar energy.

Corrosion Inhibition

While not the exact compound , similar compounds have been used as novel inhibitors for carbon steel corrosion . This suggests that the compound could potentially have applications in materials science, particularly in the protection of metals from corrosion.

Cancer Treatment

Compounds with similar structures have been disclosed as Bcl-xL protein inhibitors for use as pro-apoptotic agents for treating cancer . This suggests that the compound could potentially have applications in cancer treatment.

Antiproliferative Activity

Derivatives of similar compounds have been tested for antiproliferative activity against human tumor cell lines . This suggests that the compound could potentially have applications in cancer research and treatment.

properties

IUPAC Name

3,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)7(11)9-8-6/h1-3H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYKQJBXCNTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315818
Record name 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione

CAS RN

92224-44-7
Record name NSC297579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of hydrazine hydrochloride (2.4 g, 22.8 mmol) and 1-cyclopentene-1,2-dicarboxylic anhydride (3.0 g, 21.7 mmol) in water (10 mL) is heated to reflux for 3 h. The reaction mixture is cooled down to room temperature and the precipitate is collected by filtration. The yellow solid is mixed with 15 mL 1N NaOH and stirred for 2 h, filtered and dried under vacuum to give 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione (38) (2.2 g, 67%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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